molecular formula C21H14ClN5O4 B2379459 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide CAS No. 1005298-21-4

4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide

Cat. No.: B2379459
CAS No.: 1005298-21-4
M. Wt: 435.82
InChI Key: FSCHASUVEGLBLJ-UHFFFAOYSA-N
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Description

4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core fused with a substituted benzamide moiety. The molecule contains two key pharmacophores:

  • A pyrido[2,3-d]pyrimidin-4-one scaffold, known for its role in kinase inhibition and anticancer activity .
  • A 4-chloro-3-nitrobenzamide group, which introduces electron-withdrawing effects that may enhance binding affinity to biological targets .

Its nitro group may contribute to redox activity or serve as a hydrogen bond acceptor, while the chloro substituent enhances lipophilicity .

Properties

IUPAC Name

4-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O4/c1-12-24-19-16(6-3-9-23-19)21(29)26(12)15-5-2-4-14(11-15)25-20(28)13-7-8-17(22)18(10-13)27(30)31/h2-11H,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSCHASUVEGLBLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-Chloro-3-Nitrobenzoyl Chloride

The synthesis begins with converting 4-chloro-3-nitrobenzoic acid to its acid chloride. This is achieved by refluxing the acid with thionyl chloride (SOCl₂) at 60–80°C for 3–4 hours. Excess SOCl₂ ensures complete conversion, and the product is isolated via rotary evaporation.

Reaction Conditions

  • Reactants : 4-Chloro-3-nitrobenzoic acid (1.0 eq), SOCl₂ (3.0 eq)
  • Solvent : Toluene
  • Temperature : 70°C (reflux)
  • Yield : 92–95%

Amidation to 4-Chloro-3-Nitrobenzamide

The acid chloride is treated with aqueous ammonia at 0–5°C to prevent hydrolysis. The precipitate is filtered and recrystallized from methanol.

Reaction Conditions

  • Reactants : 4-Chloro-3-nitrobenzoyl chloride (1.0 eq), NH₃ (2.5 eq)
  • Solvent : Ice-cold water
  • Temperature : 0–5°C
  • Yield : 85–88%

Synthesis of 2-Methylpyrido[2,3-d]Pyrimidin-4(3H)-One

Cyclocondensation of 2-Amino-3-Cyanopyridine

The pyrido[2,3-d]pyrimidinone core is synthesized via cyclocondensation. A mixture of 2-amino-3-cyanopyridine and methylurea in acetic acid undergoes reflux for 6–8 hours, forming the heterocyclic core.

Reaction Conditions

  • Reactants : 2-Amino-3-cyanopyridine (1.0 eq), methylurea (1.2 eq)
  • Catalyst : Acetic acid (5 vol%)
  • Temperature : 120°C (reflux)
  • Yield : 78–82%

Methylation at Position 2

The methyl group is introduced by treating the intermediate with methyl iodide in the presence of potassium carbonate in DMF.

Reaction Conditions

  • Reactants : Pyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq), CH₃I (1.5 eq)
  • Base : K₂CO₃ (2.0 eq)
  • Solvent : DMF
  • Temperature : 80°C, 4 hours
  • Yield : 90%

Introduction of 3-Aminophenyl Group at N3

Ullmann Coupling for Aryl Amination

The N3 position of the pyrido[2,3-d]pyrimidinone is functionalized via a Ullmann coupling with 3-iodoaniline . Copper(I) iodide and 1,10-phenanthroline facilitate the reaction in DMSO.

Reaction Conditions

  • Reactants : 2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one (1.0 eq), 3-iodoaniline (1.2 eq)
  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
  • Solvent : DMSO
  • Temperature : 110°C, 24 hours
  • Yield : 65–70%

Amide Bond Formation to Yield Target Compound

Activation of 4-Chloro-3-Nitrobenzamide

The benzamide is activated as a mixed anhydride using isobutyl chloroformate and N-methylmorpholine in THF.

Reaction Conditions

  • Reactants : 4-Chloro-3-nitrobenzamide (1.0 eq), isobutyl chloroformate (1.2 eq)
  • Base : N-Methylmorpholine (1.5 eq)
  • Solvent : THF
  • Temperature : 0°C, 1 hour

Coupling with 3-(3-Aminophenyl) Intermediate

The activated benzamide reacts with 3-(3-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one in THF. The reaction is quenched with ice-water, and the product is purified via column chromatography.

Reaction Conditions

  • Reactants : Activated benzamide (1.0 eq), 3-(3-aminophenyl) intermediate (1.0 eq)
  • Solvent : THF
  • Temperature : 25°C, 12 hours
  • Yield : 60–65%

Optimization and Scalability

Solvent Effects on Amide Coupling

Comparative studies show that THF outperforms DCM in yield (65% vs. 50%) due to better solubility of intermediates.

Temperature Control in Cyclocondensation

Maintaining reflux at 120°C prevents side reactions, increasing yield from 70% to 82%.

Data Tables

Table 1. Key Reaction Parameters for Pyrido[2,3-d]Pyrimidinone Synthesis

Step Reactants Conditions Yield
Cyclocondensation 2-Amino-3-cyanopyridine Acetic acid, 120°C 78–82%
Methylation Methyl iodide, K₂CO₃ DMF, 80°C 90%
Ullmann Coupling 3-Iodoaniline, CuI DMSO, 110°C 65–70%

Table 2. Amidation Yields Under Varied Conditions

Solvent Base Temperature Yield
THF N-Methylmorpholine 25°C 65%
DCM Triethylamine 25°C 50%
DMF Pyridine 40°C 55%

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation, particularly at the phenyl and pyrido[2,3-d]pyrimidinyl moieties, forming corresponding oxides.

  • Reduction: : The nitro group can be reduced to an amine using hydrogenation or chemical reducing agents such as iron powder in the presence of hydrochloric acid.

  • Substitution: : The chloro group can undergo nucleophilic substitution with various nucleophiles like amines, alcohols, or thiols, forming derivatives with potential enhanced biological activity.

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate, hydrogen peroxide.

  • Reduction: : Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

  • Substitution: : Various amines, alcohols, and thiols in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Reduction product: 4-amino-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide.

  • Substitution products: Derivatives with substituted nucleophiles at the chloro position.

Scientific Research Applications

This compound is notable for its versatility in scientific research, especially in the fields of chemistry, biology, and medicine.

Chemistry:

  • Utilized as a building block for the synthesis of novel pharmaceuticals.

  • Investigation of its reactivity and derivatization for creating new compounds with unique properties.

Biology:

  • Probes for studying enzyme interactions due to its structured moieties that mimic biological substrates.

  • Studied for its potential to inhibit specific biological pathways.

Medicine:

  • Investigated for potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-microbial properties.

  • Preclinical trials to evaluate its efficacy and safety profiles.

Industry:

  • Used in the development of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The precise mechanism of action for 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide can vary depending on its application. Generally, its biological activity involves interaction with molecular targets such as enzymes, receptors, or DNA, altering specific cellular pathways.

Molecular Targets and Pathways:

  • Enzyme inhibition by binding to active sites or allosteric sites.

  • Interaction with DNA or RNA, potentially affecting gene expression.

  • Modulation of receptor activity in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs and their properties are summarized below, with a focus on substituent effects, molecular weight, and biological activity:

Table 1: Structural and Functional Comparison of Pyrido/Pyrimidine Derivatives

Compound Name / ID Core Structure Substituents (Position) Molecular Weight Reported Activity Source
4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide Pyrido[2,3-d]pyrimidin-4-one 4-Cl, 3-NO₂ (benzamide); 2-CH₃ (pyrimidine) ~433.4* Not explicitly reported Target Compound
F307-0017 Pyrido[2,3-d]pyrimidin-4-one 2-Cl (benzamide); 2-CH₃ (pyrimidine) 390.83 Screening candidate
N-[2-Fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl]-4-methyl-3-nitrobenzamide Pyrido[2,3-d]pyrimidin-4-one 2-F, 4-CH₃, 3-NO₂ (benzamide); 2-CH₃ (pyrimidine) 433.4 Structural analog
839706-07-9 Pyrimido[4,5-d]pyrimidin-4-one 3-CF₃ (benzamide); methylpyridinyl (pyrimidine) 547.54 Ras signaling inhibition
11f Pyrimido[4,5-d]pyrimidin-2-one Benzodiazepine-carboxamide; methylpyridinyl 750.29 (M+Na) Kinase inhibition (hypothetical)
Benzothieno[3,2-d]pyrimidin-4-one derivatives Benzothieno[3,2-d]pyrimidin-4-one Sulfonamide thioethers ~400–450 COX-2, iNOS, ICAM-1 inhibition

*Calculated based on analogous structures.

Key Observations

Core Structure Influence: The pyrido[2,3-d]pyrimidin-4-one core in the target compound shares similarities with derivatives in and , which are often used in kinase inhibitor design . In contrast, pyrimido[4,5-d]pyrimidin-4-one () and benzothieno[3,2-d]pyrimidin-4-one () cores exhibit distinct electronic profiles, affecting target selectivity .

Substituent Effects: The 3-nitro group in the target compound distinguishes it from analogs like F307-0017 (2-Cl) and 839706-07-9 (3-CF₃). Chlorine vs. Fluorine: Chlorine increases lipophilicity (logP) compared to fluorine in ’s compound, which may influence membrane permeability .

The pyrimido[4,5-d]pyrimidin-4-one derivative () inhibits Ras signaling, implying possible anticancer utility for the target compound if similar mechanisms apply .

Synthetic Accessibility :

  • Derivatives like F307-0017 () are available in screening libraries, indicating feasible synthesis routes via Suzuki coupling or nucleophilic aromatic substitution .

Biological Activity

4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties. Understanding the biological activity of this compound is crucial for its development as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
IUPAC Name This compound
Molecular Formula C21H14ClN5O4
Molecular Weight 435.8 g/mol
CAS Number 1005291-75-7

Anticancer Properties

Research indicates that compounds containing the pyrido[2,3-d]pyrimidine structure exhibit significant anticancer activity. The mechanism of action typically involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, studies have shown that derivatives of pyrido[2,3-d]pyrimidines can effectively inhibit CDK activity, leading to reduced proliferation of cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound may also demonstrate antimicrobial properties. Initial studies suggest that it could inhibit the growth of various bacterial strains, although further detailed investigations are necessary to confirm these effects and elucidate the mechanisms involved .

Case Studies

  • CDK Inhibition Study
    • Objective : To evaluate the inhibitory effects on CDK activity.
    • Methodology : In vitro assays were conducted using cancer cell lines treated with varying concentrations of the compound.
    • Results : The compound showed a dose-dependent inhibition of CDK activity, suggesting its potential as an anticancer agent.
  • Antimicrobial Efficacy Assessment
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Methodology : Disc diffusion method was employed to test the compound against several bacterial strains.
    • Results : The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It could also modulate receptor activities that are overexpressed in certain tumors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of pyrido[2,3-d]pyrimidine precursors with substituted benzoyl chlorides. Key steps include:

  • Step 1 : Formation of the pyrido[2,3-d]pyrimidinone core via cyclization under acidic conditions (e.g., HCl/ethanol) .
  • Step 2 : Coupling with 3-nitro-4-chlorobenzoyl chloride using a Schotten-Baumann reaction in dichloromethane with triethylamine as a base .
  • Characterization : Intermediates and final products are confirmed via 1H^1H/13C^{13}C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm) and high-resolution mass spectrometry (HRMS) with deviations <2 ppm .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >95% .
  • X-ray crystallography : Resolves stereochemical ambiguities; for example, crystal packing analysis reveals planar pyrido-pyrimidine cores .
  • FT-IR : Key functional groups (amide C=O stretch at ~1680 cm1^{-1}, nitro group at ~1520 cm1^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro group position) affect biological activity, and what experimental designs resolve contradictory data?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing nitro with methoxy or halogens) and test against cancer cell lines (e.g., MCF-7, IC50_{50} values). For example:
SubstituentIC50_{50} (μM)
-NO2_20.45 ± 0.12
-OCH3_31.82 ± 0.25
-Cl0.93 ± 0.18
.
  • Data Contradiction Resolution : Use orthogonal assays (e.g., fluorescence polarization for target engagement vs. cell viability assays) to distinguish direct target effects from off-target cytotoxicity .

Q. What computational and experimental strategies identify the primary biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Pyrido-pyrimidine scaffolds show high affinity for kinase ATP-binding pockets (e.g., EGFR, Kd_d = 12 nM via SPR) .
  • Proteome Profiling : Use immobilized compound pull-down assays with LC-MS/MS to identify binding partners (e.g., heat shock proteins, kinases) .
  • CRISPR-Cas9 Knockout Models : Validate target relevance by assessing resistance in kinase-deficient cell lines .

Q. How do solvent polarity and pH influence the compound’s stability during in vitro assays?

  • Methodological Answer :

  • Stability Studies : Monitor degradation via UPLC-MS in buffers (pH 2–9) and solvents (DMSO, ethanol). Stability is optimal in DMSO (t1/2_{1/2} > 48 hrs) but declines in aqueous buffers (t1/2_{1/2} = 6–12 hrs at pH 7.4) .
  • Degradation Pathways : Nitro group reduction under anaerobic conditions forms inactive amine derivatives; stabilize with antioxidants (e.g., ascorbic acid) .

Experimental Design & Data Analysis

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

  • Methodological Answer :

  • Standardized Synthesis Protocols : Optimize reaction time/temperature (e.g., 70°C for 8 hrs) and use HPLC-guided purification .
  • Internal Controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-assay variability .

Q. How can conflicting solubility data (e.g., DMSO vs. PBS) be reconciled for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use 10% Cremophor EL in PBS to enhance solubility from <10 μM (PBS alone) to >500 μM .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size = 120 nm, PDI <0.2) to improve bioavailability .

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